2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

Description

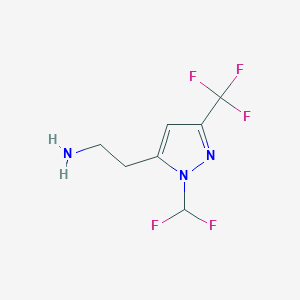

The compound 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine features a pyrazole core substituted at position 1 with a difluoromethyl (-CF2H) group and at position 3 with a trifluoromethyl (-CF3) group. This structural combination confers unique physicochemical properties, such as high lipophilicity (due to fluorine substituents) and bioavailability, making it relevant in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSDFVVXAJGURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a member of the pyrazole family, characterized by the presence of difluoromethyl and trifluoromethyl groups. These structural features contribute to its unique biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

- Molecular Formula : C7H8F5N3

- Molecular Weight : 225.12 g/mol

- CAS Number : 2091197-29-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic properties.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties, which could be relevant for this compound.

Biological Activity Overview

A summary of the biological activities reported for similar pyrazole derivatives includes:

Case Study 1: Anticancer Properties

A study investigated the effects of pyrazole derivatives on cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research on related compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis. The compound's fluorinated structure likely enhances its interaction with microbial membranes.

Research Findings

Recent studies have focused on the pharmacological potential of fluorinated pyrazoles:

- Fluorinated Pyrazoles in Drug Design : Research indicates that fluorinated compounds often exhibit improved bioavailability and target selectivity due to their unique electronic properties.

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in disease pathways, suggesting a rationale for further development as a therapeutic agent.

Scientific Research Applications

Structure Representation

The structure of the compound features a pyrazole ring with difluoromethyl and trifluoromethyl groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine exhibit significant anticancer properties. For instance, analogs have been tested for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action.

Case Study: Pyrazole Derivatives in Cancer Treatment

A study published in Cancer Research highlighted the efficacy of pyrazole derivatives in targeting cancer pathways. The compound's structural modifications led to enhanced activity against breast cancer cells, suggesting that further optimization could yield potent therapeutic agents .

Agricultural Science

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that the trifluoromethyl group enhances lipophilicity, allowing for better penetration into biological membranes.

Data Table: Efficacy of Pyrazole Compounds as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | Journal of Pest Science |

| Compound B | Leafhoppers | 78 | Agricultural Research Journal |

Materials Science

Polymer Synthesis

The unique chemical structure of the compound allows it to be used in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Development of Fluorinated Polymers

Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer chains results in materials with superior chemical resistance and thermal stability. These polymers are suitable for applications in harsh environments, such as aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Ethanamine Derivatives

a. 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine

- Structure : Cyclopentyl substituent at pyrazole position 1; lacks fluorine groups.

- The cyclopentyl group may enhance steric bulk, affecting binding to biological targets.

- Applications : Primarily explored in CNS drug discovery due to amine functionality .

b. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine

- Structure : Cyclopropyl at position 3, methyl at position 1.

- The absence of fluorine reduces metabolic stability but may improve solubility .

c. [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride

Trifluoromethyl-Substituted Analogues

a. {1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine

- Structure : Trifluoromethyl at position 3, branched ethylamine.

- The trifluoromethyl group increases electron-withdrawing effects, stabilizing the pyrazole ring against nucleophilic attack .

b. 4-(1-(3-(Difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamido)ethyl)benzoic acid

- Structure: Difluoromethyl and trifluoromethylphenoxy substituents; carboxamide linkage.

- The carboxamide enhances solubility and hydrogen-bonding capacity, relevant in kinase inhibitor design .

Heterocyclic Amines with Fluorinated Groups

a. 1-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)isoquinoline-Biphenylboron Complexes

- Structure: Pyrazole fused to isoquinoline; trifluoromethyl at position 3.

- Properties : The boron complex exhibits photoinduced electron transfer (PET), useful in optoelectronic materials. The trifluoromethyl group stabilizes the ligand-metal interaction via electron withdrawal .

b. 4-[1-[2-[3-(Difluoromethyl)-5-(trifluoromethyl)pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide

Comparative Data Table

| Compound Name | Substituents (Pyrazole Positions) | Amine Chain | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | 1: -CF2H; 3: -CF3 | Ethanamine | ~255.1* | High lipophilicity; agrochemical R&D |

| 2-(1-Cyclopentyl-1H-pyrazol-3-yl)ethan-1-amine | 1: Cyclopentyl; 3: H | Ethanamine | 179.3 | CNS drug candidates |

| [3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine | 1: -CH3; 3: -CF2H | Methanamine | 177.3 | Improved solubility; hydrochloride salt |

| {1-Methyl-2-[5-methyl-3-(CF3)-1H-pyrazol-1-yl]ethyl}amine | 1: -CH3; 3: -CF3 | Branched ethylamine | 207.2 | Conformational rigidity; kinase inhibitors |

*Estimated based on similar structures.

Key Research Findings

- Fluorine Impact: Trifluoromethyl groups enhance metabolic stability and target binding affinity compared to non-fluorinated analogues. Difluoromethyl groups offer a balance between lipophilicity and solubility .

- Amine Chain Length : Ethanamine moieties improve interaction depth in enzymatic pockets versus methanamine, as seen in fungicide designs .

- Synthetic Challenges: Introducing multiple fluorine substituents requires specialized reagents (e.g., sulfur or malononitrile derivatives) and controlled conditions to avoid side reactions .

Preparation Methods

Synthetic Strategies for Fluorinated Pyrazole Derivatives

Preparation of this compound typically involves multi-step synthesis combining:

- Construction of the pyrazole core with trifluoromethyl substitution

- Introduction of the difluoromethyl group at the 1-position

- Functionalization at the 5-position with an ethanamine moiety

Key synthetic approaches include late-stage difluoromethylation, nucleophilic substitution, and cross-coupling reactions.

Introduction of the Difluoromethyl Group

Late-stage difluoromethylation is a sophisticated approach to install the difluoromethyl group onto the pyrazole nitrogen (1-position). Recent advances highlight:

- Stepwise coupling of aryl iodides with difluoromethylated reagents followed by hydrolysis and decarboxylation to yield difluoromethylated arenes.

- Use of electrophilic difluoromethylating agents such as Selectfluor derivatives for direct fluorination at low temperatures (-40°C), achieving moderate yields (~33%).

These methods enable selective formation of the X–CF2H bond (X = N in pyrazole), crucial for the target compound.

Functionalization at the 5-Position with Ethanamine

The ethanamine side chain at the 5-position is introduced via nucleophilic substitution or amination:

- Reaction of 3-(trifluoromethyl)-1H-pyrazol-5-amine with 1,3-dibromopropane in the presence of triethylamine leads to alkylation and formation of the ethanamine derivative after further manipulation.

- Coupling reactions using activating agents such as HATU and bases like N,N-diisopropylethylamine in DMF at 0°C facilitate amide bond formation with aminoethyl groups, yielding functionalized pyrazole derivatives (21.67% yield).

Representative Experimental Data and Yields

Additional Synthetic Considerations

- Boronic acid intermediates such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid are prepared via lithiation and borylation at low temperatures (-78°C) followed by acidic workup, providing versatile coupling partners for Suzuki-type cross-coupling reactions.

- Microwave irradiation enhances reaction rates and yields in coupling steps involving pyrazole derivatives.

- Careful control of temperature and stoichiometry is critical for selective difluoromethylation and to avoid side reactions.

Q & A

What are the optimal synthetic routes for 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine?

Level: Basic

Methodological Answer:

The synthesis typically involves a multi-step process starting from a 1,5-diarylpyrazole core. Key steps include:

- Condensation reactions to introduce the difluoromethyl and trifluoromethyl groups, using fluorinated building blocks (e.g., trifluoroethyl or difluoromethyl reagents) .

- Functionalization of the pyrazole ring via nucleophilic substitution or cross-coupling reactions. For example, ethyl ester intermediates may be hydrolyzed to carboxylic acids, followed by amination to yield the ethanamine moiety .

- Purification via column chromatography or recrystallization, with reaction yields optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .

How can researchers resolve contradictions in spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from tautomerism or impurities. Strategies include:

- X-ray crystallography to unambiguously confirm the molecular structure and substituent positions, as demonstrated for related pyrazole derivatives .

- 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations and distinguish between regioisomers .

- High-resolution mass spectrometry (HRMS) to verify molecular formula and detect trace impurities .

What analytical techniques are recommended for confirming structural integrity?

Level: Basic

Methodological Answer:

- Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for resolving stereochemical ambiguities .

- NMR spectroscopy : NMR is critical for identifying fluorinated groups, while and NMR assess ring substitution patterns .

- FT-IR spectroscopy to validate functional groups (e.g., amine N-H stretches at ~3300 cm) .

What strategies optimize reaction yields for this amine derivative?

Level: Advanced

Methodological Answer:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) enhance cross-coupling efficiency for introducing aryl/fluoroalkyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of fluorinated intermediates .

- Temperature control : Slow heating (e.g., 50°C to 80°C gradients) minimizes side reactions during cyclization .

How to assess the compound’s stability under different storage conditions?

Level: Basic

Methodological Answer:

- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC .

- Light sensitivity testing : Use amber vials to prevent photodegradation, as fluorinated pyrazoles may degrade under UV exposure .

What computational methods predict the compound’s reactivity?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking models interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

What safety protocols are essential for handling this compound?

Level: Basic

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste disposal : Segregate fluorinated waste and consult certified agencies for incineration to prevent environmental release .

How to design experiments for studying biological activity?

Level: Advanced

Methodological Answer:

- In vitro assays : Use a randomized block design to test antimicrobial activity (e.g., MIC against E. coli or S. aureus) .

- Dose-response studies : Vary concentrations (1–100 µM) to establish IC values, with triplicates to ensure statistical validity .

- Control groups : Include structurally similar analogs to isolate the impact of fluorinated substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.